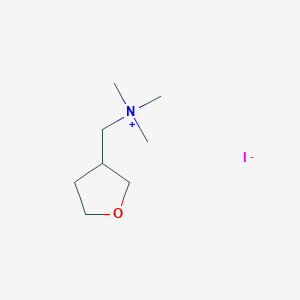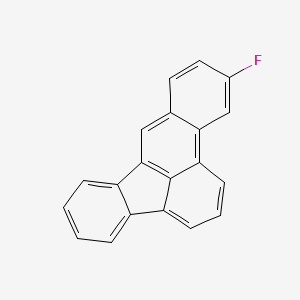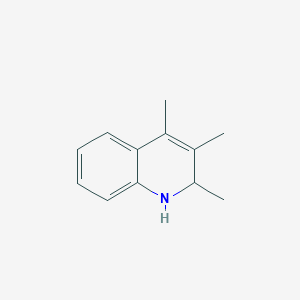![molecular formula C38H18Cl4F6N2O6S2 B14391887 3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl} CAS No. 88465-08-1](/img/structure/B14391887.png)
3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with organoboron compounds under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of chloro groups can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Disulfanediylbis(propan-1-ol): Another compound with disulfide linkages but different functional groups.
1-chloro-2-bromobenzene: A simpler aromatic compound with halogen substituents.
Uniqueness
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is unique due to its combination of multiple functional groups, including chloro, nitro, and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88465-08-1 |
|---|---|
Fórmula molecular |
C38H18Cl4F6N2O6S2 |
Peso molecular |
918.5 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[[3-(3-chlorophenyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]disulfanyl]-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzene |
InChI |
InChI=1S/C38H18Cl4F6N2O6S2/c39-23-5-1-3-19(11-23)27-15-25(55-31-9-7-21(13-29(31)41)37(43,44)45)17-33(35(27)49(51)52)57-58-34-18-26(56-32-10-8-22(14-30(32)42)38(46,47)48)16-28(36(34)50(53)54)20-4-2-6-24(40)12-20/h1-18H |
Clave InChI |
SCZIPULHAVEMHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)SSC4=CC(=CC(=C4[N+](=O)[O-])C5=CC(=CC=C5)Cl)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)

![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)

![1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene](/img/structure/B14391833.png)
![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)

![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)


![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
